![molecular formula C22H22ClN3O2 B4745086 3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole](/img/structure/B4745086.png)
3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole
Vue d'ensemble
Description
3-{3-[4-(3-chlorobenzoyl)-1-piperazinyl]-3-oxopropyl}-1H-indole, commonly known as CPI-1189, is a novel chemical compound that has gained significant attention in the field of scientific research. This compound belongs to the class of indole derivatives, which have been reported to exhibit various biological activities, including anti-inflammatory, analgesic, and anticancer properties. CPI-1189 has been synthesized using specific methods and has been studied extensively for its potential applications in various fields of research.
Mécanisme D'action
The exact mechanism of action of CPI-1189 is not fully understood, but it is believed to involve the modulation of various signaling pathways, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are involved in cell growth, survival, and proliferation. CPI-1189 has also been reported to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the anti-apoptotic proteins.
Biochemical and Physiological Effects:
CPI-1189 has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. The compound has also been reported to exhibit anti-inflammatory and analgesic properties, which may be attributed to its ability to modulate the immune response and reduce the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
CPI-1189 has several advantages for use in lab experiments, including its high potency and selectivity, which allow for the accurate and precise targeting of specific signaling pathways and biological processes. The compound also exhibits low toxicity and has been shown to be well-tolerated in animal models. However, the limitations of CPI-1189 include its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy in vivo.
Orientations Futures
Several future directions for the research on CPI-1189 include the development of more efficient and scalable synthesis methods, the exploration of its potential as a therapeutic agent for various diseases, and the elucidation of its exact mechanism of action and signaling pathways. The compound may also be studied for its potential applications in drug delivery and drug design, as well as its interactions with other drugs and compounds. Overall, the research on CPI-1189 holds great promise for the development of novel therapeutic agents and the advancement of scientific knowledge.
Applications De Recherche Scientifique
CPI-1189 has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and pain. Several studies have reported the anticancer activity of CPI-1189 against various cancer cell lines, including breast, lung, and colon cancer cells. The compound has also been shown to exhibit anti-inflammatory and analgesic properties in various animal models.
Propriétés
IUPAC Name |
1-[4-(3-chlorobenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2/c23-18-5-3-4-16(14-18)22(28)26-12-10-25(11-13-26)21(27)9-8-17-15-24-20-7-2-1-6-19(17)20/h1-7,14-15,24H,8-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJWLCTKJDPVNLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CNC3=CC=CC=C32)C(=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


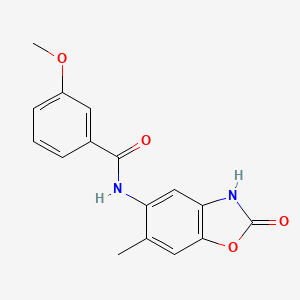
![methyl 4-ethyl-5-methyl-2-[({[1-(pentafluorobenzyl)-1H-pyrazol-3-yl]amino}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4745012.png)

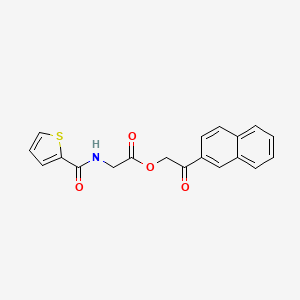
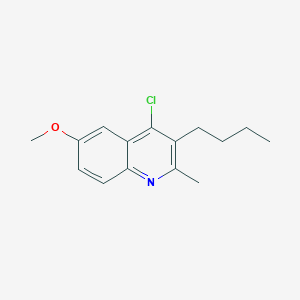
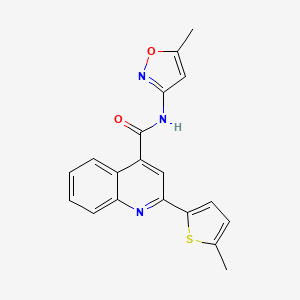
![1-{4-[5-({[2-(4-morpholinyl)ethyl]amino}methyl)-2-furyl]phenyl}ethanol dihydrochloride](/img/structure/B4745034.png)
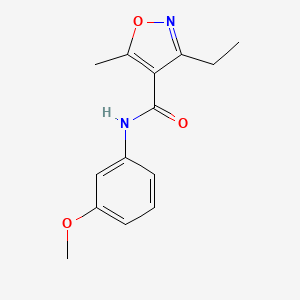
![3-[(2-chloro-6-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4745047.png)
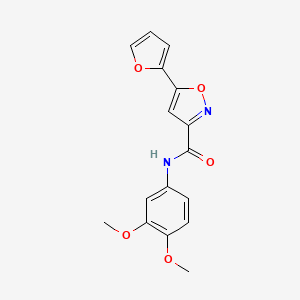
![N-{4-[5-(1-naphthoylamino)-1,3-benzoxazol-2-yl]phenyl}-1-naphthamide](/img/structure/B4745063.png)
![3-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B4745066.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-chlorobenzamide](/img/structure/B4745070.png)
![N-(2-methylphenyl)-N'-[4-(4-morpholinylmethyl)phenyl]urea](/img/structure/B4745083.png)
